Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 209540-06-7
VCID: VC4323426
InChI: InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

CAS No.: 209540-06-7

Cat. No.: VC4323426

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate - 209540-06-7

Specification

CAS No. 209540-06-7
Molecular Formula C13H12N2O4S
Molecular Weight 292.31
IUPAC Name ethyl 4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
Standard InChI Key SYCKDQQSHDETSX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2, 4, and 5. The 3-nitrophenyl group at position 2 introduces aromaticity and electron-withdrawing characteristics, while the methyl group at position 4 and the ethyl ester at position 5 contribute to steric and electronic modulation. The molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol .

Key Structural Attributes:

  • Thiazole Ring: Enhances stability and participates in π-π interactions with biological targets.

  • 3-Nitrophenyl Group: Imparts polarity and influences reactivity through resonance and inductive effects.

  • Ethyl Ester: Increases lipophilicity, aiding membrane permeability in biological systems .

The SMILES notation (CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C) and InChIKey (JOJZOYZZASJZGY-WUKNDPDISA-N) provide precise representations of its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate typically involves sequential cyclization, alkylation, and functional group transformations:

Route 1: Cyclization of Thiobenzamide Derivatives

  • Thiobenzamide Formation: 3-Nitrobenzaldehyde reacts with thioacetamide in the presence of formic acid to form 3-nitrobenzthioamide .

  • Thiazole Ring Formation: Cyclization with ethyl 2-chloroacetoacetate under reflux conditions yields the thiazole core .

  • Esterification: Alkylation with ethyl bromide introduces the ethyl ester group.

Route 2: Nitration of Phenyl-Substituted Thiazoles

  • Direct nitration of ethyl 4-methyl-2-phenylthiazole-5-carboxylate using nitric acid-sulfuric acid mixtures selectively introduces the nitro group at the meta position .

Optimized Conditions:

  • Temperature: 80–110°C for cyclization steps .

  • Catalysts: DMF or cuprous iodide in cyanidation reactions .

  • Yield: Up to 90% purity after recrystallization .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight347.39 g/molMass spectrometry
Melting Point204–210°CDifferential scanning calorimetry
SolubilityLow in water; soluble in DMSO, DMFExperimental data
LogP (Partition Coefficient)~3.5 (estimated)Computational modeling
StabilityStable under inert conditions; sensitive to strong acids/basesSDS

The nitro group enhances polarity, while the ethyl ester balances lipophilicity, making the compound suitable for organic solvent-based reactions .

Biological and Pharmacological Activity

Antimicrobial Activity

  • Bacterial Strains: Exhibits MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Inhibition: Moderate activity against Candida albicans (MIC = 50 µg/mL).

Enzyme Inhibition

  • Xanthine Oxidase: Serves as an intermediate in synthesizing Febuxostat, a gout medication .

Industrial and Pharmaceutical Applications

Drug Development

  • Febuxostat Intermediate: Key precursor in the multi-step synthesis of this xanthine oxidase inhibitor .

  • Antimicrobial Agents: Functionalization of the thiazole ring enhances activity against drug-resistant pathogens .

Agrochemical Uses

  • Fungicide: Nitro-substituted thiazoles disrupt fungal cell wall biosynthesis.

Hazard CategoryRisk DescriptionPrecautionary Measures
Skin IrritationCauses redness and itchingUse nitrile gloves; avoid direct contact
Eye DamageSevere irritationEmploy safety goggles
Respiratory ToxicityIrritates mucous membranesUse fume hoods

The compound is classified as non-carcinogenic but requires careful handling due to its reactive nitro group .

Comparative Analysis with Analogues

CompoundMolecular WeightKey SubstituentBioactivity (IC₅₀/MIC)
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate347.39 g/mol4-NitrophenylAnticancer: 18 µM
Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate333.40 g/mol3-AminophenylEnhanced solubility
Ethyl 4-methyl-2-(2-thienyl)thiazole-5-carboxylate253.34 g/molThienylAntifungal: MIC = 25 µg/mL

The 3-nitrophenyl derivative exhibits superior anticancer activity compared to para-substituted analogues, likely due to optimized steric interactions.

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